molecular formula C23H23ClN2O4 B11386547 3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11386547
M. Wt: 426.9 g/mol
InChI Key: RZBKGEARSRUNBE-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the pyrrole family, characterized by its intricate structure

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, a powerful carbon–carbon bond-forming reaction. In this process, an arylboronic acid (or boronate ester) reacts with an aryl halide (usually a bromide or iodide) in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its aryl group to the palladium center, leading to the desired product .

Reaction Conditions:

The reaction typically occurs under mild conditions, making it amenable to a wide range of functional groups. The choice of boron reagent plays a crucial role in optimizing yield and selectivity. Commonly used boron reagents include arylboronic acids, boronate esters, and organotrifluoroborates.

Industrial Production:

While academic laboratories often employ small-scale synthetic routes, industrial production may involve large-scale processes with optimized conditions. Scale-up considerations, cost, and environmental impact influence the choice of method.

Chemical Reactions Analysis

This compound participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: Substitution reactions at the pyrrole nitrogen or aromatic positions are possible.

Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents. For instance, reduction may yield the corresponding alcohol, while oxidation could lead to a carboxylic acid derivative.

Scientific Research Applications

This compound finds applications in:

    Medicine: Its potential as a drug candidate warrants investigation. Researchers explore its interactions with biological targets, pharmacokinetics, and toxicity profiles.

    Chemistry: It serves as a building block for more complex molecules.

    Industry: Its use in materials science, catalysis, or organic synthesis contributes to diverse applications.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets. Further studies are needed to elucidate its precise mechanism, including pathways and cellular responses.

Properties

Molecular Formula

C23H23ClN2O4

Molecular Weight

426.9 g/mol

IUPAC Name

3-[1-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C23H23ClN2O4/c1-15-3-6-17(13-20(15)24)25-22(27)14-26-18(8-12-23(28)29)7-11-21(26)16-4-9-19(30-2)10-5-16/h3-7,9-11,13H,8,12,14H2,1-2H3,(H,25,27)(H,28,29)

InChI Key

RZBKGEARSRUNBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=CC=C2C3=CC=C(C=C3)OC)CCC(=O)O)Cl

Origin of Product

United States

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